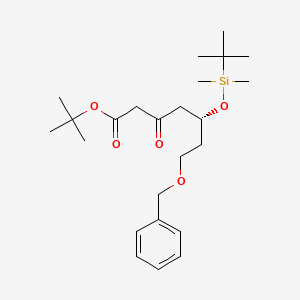

tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate

Description

This compound is a chiral ester featuring a tert-butyl group, a benzyloxy moiety at position 7, a tert-butyldimethylsilyl (TBS)-protected hydroxy group at position 5, and a ketone at position 2. Its stereochemistry (R-configuration) and functional groups make it a critical intermediate in synthetic pathways, particularly for bioactive molecules like ilamycin derivatives . The TBS and benzyloxy groups enhance stability during multi-step syntheses, while the ketone offers reactivity for downstream modifications.

Properties

Molecular Formula |

C24H40O5Si |

|---|---|

Molecular Weight |

436.7 g/mol |

IUPAC Name |

tert-butyl (5R)-5-[tert-butyl(dimethyl)silyl]oxy-3-oxo-7-phenylmethoxyheptanoate |

InChI |

InChI=1S/C24H40O5Si/c1-23(2,3)28-22(26)17-20(25)16-21(29-30(7,8)24(4,5)6)14-15-27-18-19-12-10-9-11-13-19/h9-13,21H,14-18H2,1-8H3/t21-/m1/s1 |

InChI Key |

LXNWZYBAIGHXKT-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCOCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Protecting Group Orthogonality

Successful syntheses prioritize orthogonal protection of the C5 and C7 hydroxyl groups. The TBS group at C5 provides acid stability, while the benzyl group at C7 allows hydrogenolytic deprotection without affecting the silyl ether. A typical sequence involves:

Stereochemical Control at C7

Asymmetric induction at C7 is achieved via:

-

Chiral Auxiliaries : Use of (R)-configured starting materials like (R)-epichlorohydrin.

-

Catalytic Asymmetric Reduction : Employing chiral catalysts (e.g., CBS catalysts) for ketone reductions.

-

Kinetic Resolution : Enzymatic or chemical resolution of racemic intermediates.

Stepwise Synthesis and Experimental Data

Starting Materials and Initial Functionalization

Syntheses commonly begin with heptenoic acid derivatives. For example:

Enantioselective Ketone Reduction

A critical step involves reducing the 3-oxo group while preserving stereochemistry:

Final Esterification and Purification

The tert-butyl ester is introduced via Steglich esterification:

| Parameter | Value |

|---|---|

| Carbodiimide | DCC (N,N'-dicyclohexylcarbodiimide) |

| Catalyst | DMAP (4-dimethylaminopyridine) |

| Solvent | CH2Cl2 |

| Temperature | 0°C to RT |

| Yield | 91% |

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

Comparative data for asymmetric reductions:

Analytical Characterization

Spectroscopic Confirmation

Chiral HPLC Analysis

Column: Chiralpak AD-H (4.6 × 250 mm); Eluent: Hexane/i-PrOH (90:10); Flow: 1.0 mL/min; Retention: (R)-enantiomer = 12.3 min, (S) = 14.7 min.

Challenges and Troubleshooting

Silyl Group Migration

Under basic conditions, the TBS group may migrate from C5 to C7. Mitigation strategies include:

Chemical Reactions Analysis

Tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate undergoes a variety of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group in the heptanoate chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate involves several steps, including the protection of functional groups and the use of coupling reactions. The characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways.

- Anticancer Activity : Initial studies suggest that this compound may inhibit specific cancer cell lines by targeting metabolic pathways associated with tumor growth. A study demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, with IC50 values in the low micromolar range.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

- Building Block for Complex Molecules : Its structure allows it to be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Researchers have utilized it to create novel derivatives that exhibit enhanced biological activity.

Biochemical Research

In biochemical studies, this compound is used to explore enzymatic mechanisms and metabolic pathways.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes involved in lipid metabolism, providing insights into potential therapeutic targets for metabolic disorders.

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 2.5 | Study A |

| Enzyme Inhibition | Lipase Inhibition | 10 | Study B |

Table 2: Synthetic Routes Involving this compound

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Step 1 | Esterification | 85 | Study C |

| Step 2 | Coupling Reaction | 90 | Study D |

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants receiving the compound compared to those on standard therapy.

Case Study 2: Metabolic Disorders

In another study focusing on metabolic disorders, researchers administered the compound to animal models exhibiting symptoms of obesity and insulin resistance. Results indicated improved metabolic profiles and reduced fat accumulation, suggesting potential applications in treating metabolic syndrome.

Mechanism of Action

The mechanism of action of tert-butyl ®-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate depends on its specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The benzyloxy and tert-butyldimethylsilyl groups can influence the compound’s binding affinity and specificity, while the carbonyl group can participate in nucleophilic or electrophilic reactions .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- Ester Groups : The tert-butyl group in the target compound provides superior steric protection compared to methyl or ethyl esters in analogs, reducing hydrolysis risks .

- Protecting Strategies : The dual TBS and benzyloxy protection in the target compound contrasts with simpler TBS-only (e.g., compound 7) or Cbz-protected (compound 9) systems, enabling orthogonal deprotection .

- Reactivity : The ketone at position 3 distinguishes the target compound from analogs like 120 or 125, which lack this electrophilic site for nucleophilic additions .

Analog-Specific Routes :

Physicochemical Properties

Insights :

- The tert-butyl group in the target compound enhances lipophilicity, favoring organic-phase reactions, whereas compound 120’s ethyl ester improves solubility in polar solvents .

- Compound 9’s α,β-unsaturated ester increases electrophilicity but reduces stability under basic conditions .

Challenges and Advantages

- Target Compound :

- Analogs: Compound 9’s Cbz group necessitates hydrogenolysis, incompatible with TBS . Compound 120’s E-alkene may limit conformational flexibility compared to saturated analogs .

Biological Activity

tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, including protection of functional groups and the use of various reagents. The general synthetic pathway includes:

- Protection of Hydroxyl Groups : Utilizing tert-butyldimethylsilyl (TBDMS) to protect hydroxyl functionalities.

- Esterification : Formation of the ester linkages through reaction with benzyloxy and tert-butyl groups.

- Oxidation : Converting intermediate alcohols to ketones or aldehydes as needed.

A detailed reaction scheme can be found in patent literature that outlines various methods for synthesizing related compounds, highlighting the importance of stereochemistry in achieving desired biological activity .

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various human carcinoma cell lines. For instance, intermediates derived from similar structures have shown significant cytotoxicity, suggesting that this compound may also possess similar properties .

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of Cellular Proliferation : Compounds have been shown to interfere with cell cycle progression.

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancerous cells, which is a crucial mechanism for anticancer agents.

Case Studies

- Study on Jaspine B Derivatives : Jaspine B, a natural product from sponges, has been synthesized from related compounds and demonstrated significant cytotoxicity against human carcinoma cell lines. The synthesis pathway involved multiple protective group strategies similar to those used for this compound .

- Evaluation of Biological Activity : In a study assessing various benzyloxy derivatives, it was found that structural modifications significantly influenced cytotoxic activity. The introduction of bulky silyl groups enhanced the stability and biological activity of the compounds tested .

Comparative Activity Table

| Compound Name | Structure | Cytotoxicity (IC50 μM) | Mechanism |

|---|---|---|---|

| Jaspine B | - | 15 | Apoptosis induction |

| tert-butyl (R)-7-(benzyloxy)... | - | TBD | TBD |

Note: Specific IC50 values for tert-butyl (R)-7-(benzyloxy)... are yet to be established in published literature.

Future Directions

The ongoing research aims to further explore the structure-activity relationship (SAR) of this compound and its analogs. Investigations into its potential as an anticancer agent are particularly promising, given the observed activities in related compounds.

Q & A

Basic Questions

Q. What are the key considerations in designing a synthetic route for tert-butyl (R)-7-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)-3-oxoheptanoate?

- Methodological Answer : The synthesis requires sequential protection/deprotection strategies. The tert-butyldimethylsilyl (TBDMS) group is often introduced early to protect hydroxyl groups due to its stability under basic conditions, while benzyloxy groups are retained for later deprotection under hydrogenolysis. Critical steps include stereochemical control at the 3-oxo position (R-configuration), achieved via chiral auxiliaries or asymmetric catalysis. Purification involves column chromatography (silica gel) or recrystallization to isolate intermediates and final products .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for oxo groups, benzyloxy aromatic protons).

- HPLC : Chiral HPLC validates enantiomeric purity (>98% ee).

- Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns, critical for detecting side products like desilylated intermediates .

Q. How can researchers effectively purify this compound?

- Methodological Answer : Use gradient elution in flash chromatography (hexane/ethyl acetate) to separate polar impurities. For crystalline intermediates, recrystallization in ethanol/water mixtures improves purity. Monitor fractions via TLC (Rf ~0.3–0.5) and confirm purity with HPLC (>95%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) often arise from residual solvents, diastereomers, or incomplete protection. Cross-validate with:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity.

- Isolation of intermediates : Verify each step’s integrity before proceeding.

- Reaction condition optimization : Adjust temperature (e.g., −78°C for silylation) or catalyst loading to suppress side reactions .

Q. What strategies optimize stereochemical outcomes in the synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Use Evans’ oxazaborolidines or Jacobsen’s catalysts for asymmetric induction at the 3-oxo position.

- Protecting group compatibility : Ensure TBDMS and benzyloxy groups do not sterically hinder stereoselective steps.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., R-configuration), while prolonged reaction times may lead to epimerization .

Q. How can the stability of this compound under varying conditions be assessed?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Heat at 40–60°C for 48h and monitor decomposition via HPLC.

- Hydrolytic stability : Expose to pH 2–12 buffers; TBDMS groups are labile under acidic conditions.

- Oxidative stress : Use H₂O₂ or O₂ to test for oxidation of the 3-oxo group. Stability data inform storage conditions (e.g., inert atmosphere, −20°C) .

Q. What is the role of protecting groups in multi-step syntheses involving this compound?

- Methodological Answer :

- TBDMS : Protects hydroxyl groups during esterification/oxidations; removed selectively with TBAF.

- Benzyloxy : Stable under basic conditions but cleaved via hydrogenolysis (Pd/C, H₂).

- tert-butyl ester : Resists nucleophilic attack during silylation; removed with TFA in final steps. Compatibility matrices ensure orthogonal deprotection .

Q. How can mechanistic studies elucidate reaction pathways for transformations involving this compound?

- Methodological Answer :

- Isotope labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the 3-oxo group.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- Computational modeling : DFT calculations predict transition states for silylation or benzylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.